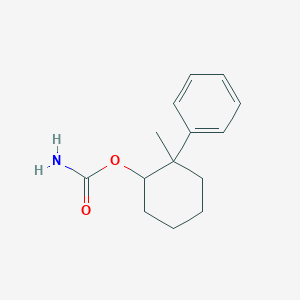![molecular formula C10H22O4P B13768615 Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)
Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl is a chemical compound with the molecular formula C9H21O4P. It is known for its unique structure, which includes a phosphoranyl group bonded to an ethoxy and a 1-methyl-2-propenyl group. This compound is primarily used in research and industrial applications due to its reactivity and potential for various chemical transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl typically involves the reaction of triethyl phosphite with 1-methyl-2-propenyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the final product suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoranyl oxides.
Reduction: Reduction reactions can convert it into phosphoranyl hydrides.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoranyl oxides, while substitution reactions can produce a variety of phosphoranyl derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoranyl compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl involves its reactivity with various chemical species. The phosphoranyl group is highly reactive and can form stable complexes with other molecules. This reactivity is exploited in various chemical transformations, where the compound acts as a catalyst or intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethoxyphosphoranyl: Similar in structure but lacks the 1-methyl-2-propenyl group.
Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl chloride: Contains a chloride group instead of an ethoxy group.
This compound bromide: Contains a bromide group instead of an ethoxy group.
Uniqueness
This compound is unique due to the presence of the 1-methyl-2-propenyl group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C10H22O4P |
|---|---|
Molekulargewicht |
237.25 g/mol |
InChI |
InChI=1S/C10H22O4P/c1-6-10(5)14-15(11-7-2,12-8-3)13-9-4/h6,10H,1,7-9H2,2-5H3 |
InChI-Schlüssel |
HTJXNFIAPKXHNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[P](OCC)(OCC)OC(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


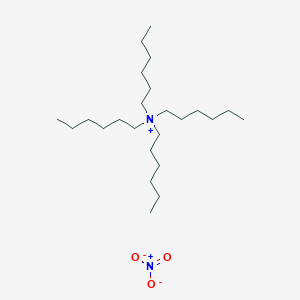
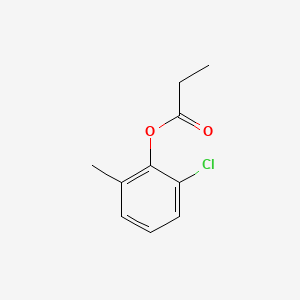

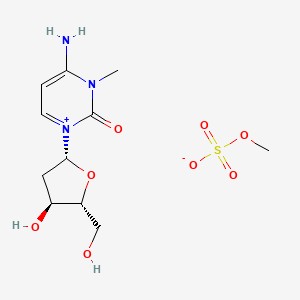
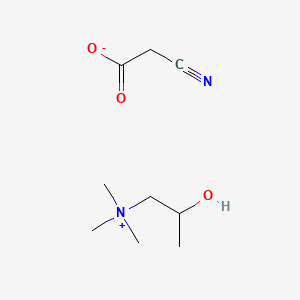
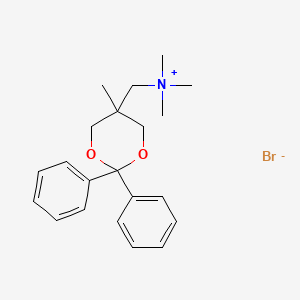
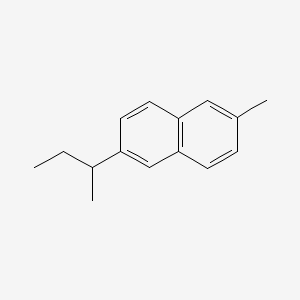
![Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt](/img/structure/B13768574.png)
![2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B13768576.png)
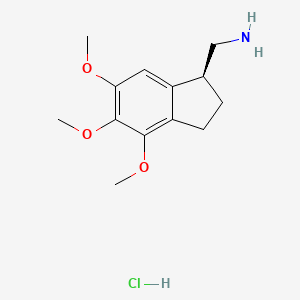
![N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide](/img/structure/B13768595.png)
![(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768601.png)

